Cas no 1803898-76-1 (5-Bromo-2-chloro-7-difluoromethoxy-1H-benzimidazole)

5-Bromo-2-chloro-7-difluoromethoxy-1H-benzimidazole is a halogenated benzimidazole derivative with a difluoromethoxy substituent, offering unique reactivity and structural versatility for pharmaceutical and agrochemical applications. Its bromo and chloro groups enhance electrophilic substitution potential, while the difluoromethoxy moiety improves metabolic stability and lipophilicity, making it valuable in drug discovery. This compound serves as a key intermediate in synthesizing biologically active molecules, particularly kinase inhibitors and antimicrobial agents. Its well-defined heterocyclic core allows for precise modifications, facilitating structure-activity relationship studies. High purity and consistent quality ensure reliable performance in research and industrial processes. Suitable for controlled functionalization, it is a preferred building block in medicinal chemistry and material science.
5-Bromo-2-chloro-7-difluoromethoxy-1H-benzimidazole structure
1803898-76-1 structure
Product name:5-Bromo-2-chloro-7-difluoromethoxy-1H-benzimidazole
CAS No:1803898-76-1
MF:C8H4BrClF2N2O
Molecular Weight:297.483966827393
CID:4824287

5-Bromo-2-chloro-7-difluoromethoxy-1H-benzimidazole 化学的及び物理的性質

名前と識別子

    • 5-Bromo-2-chloro-7-difluoromethoxy-1H-benzimidazole
    • インチ: 1S/C8H4BrClF2N2O/c9-3-1-4-6(14-7(10)13-4)5(2-3)15-8(11)12/h1-2,8H,(H,13,14)
    • InChIKey: PUHPEXAWIQUESK-UHFFFAOYSA-N
    • SMILES: BrC1C=C(C2=C(C=1)NC(=N2)Cl)OC(F)F

計算された属性

  • 水素結合ドナー数: 1
  • 氢键受体数量: 4
  • 重原子数量: 15
  • 回転可能化学結合数: 2
  • 複雑さ: 237
  • XLogP3: 4.1
  • トポロジー分子極性表面積: 37.9

5-Bromo-2-chloro-7-difluoromethoxy-1H-benzimidazole Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Alichem
A061006911-250mg
5-Bromo-2-chloro-7-difluoromethoxy-1H-benzimidazole
1803898-76-1 98%
250mg
$5,388.32 2022-04-02
Alichem
A061006911-1g
5-Bromo-2-chloro-7-difluoromethoxy-1H-benzimidazole
1803898-76-1 98%
1g
$14,728.42 2022-04-02
Alichem
A061006911-500mg
5-Bromo-2-chloro-7-difluoromethoxy-1H-benzimidazole
1803898-76-1 98%
500mg
$8,165.80 2022-04-02

5-Bromo-2-chloro-7-difluoromethoxy-1H-benzimidazole 関連文献

5-Bromo-2-chloro-7-difluoromethoxy-1H-benzimidazoleに関する追加情報

Introduction to 5-Bromo-2-chloro-7-difluoromethoxy-1H-benzimidazole (CAS No. 1803898-76-1)

5-Bromo-2-chloro-7-difluoromethoxy-1H-benzimidazole is a highly specialized organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, identified by its unique chemical structure and its specific CAS number CAS No. 1803898-76-1, represents a critical intermediate in the synthesis of various bioactive molecules. The presence of multiple halogen atoms and a fluoromethoxy group makes it a versatile building block for designing novel therapeutic agents.

The benzimidazole core is a well-known pharmacophore in medicinal chemistry, known for its broad spectrum of biological activities. Compounds containing this moiety have been extensively studied for their potential applications in treating various diseases, including cancer, infectious diseases, and inflammatory conditions. The specific substitution pattern in 5-Bromo-2-chloro-7-difluoromethoxy-1H-benzimidazole enhances its reactivity and binding affinity to biological targets, making it an invaluable tool in drug discovery.

In recent years, there has been a surge in research focused on developing small-molecule inhibitors that target specific enzymes and receptors involved in disease pathways. The halogenated benzimidazoles, such as 5-Bromo-2-chloro-7-difluoromethoxy-1H-benzimidazole, have shown promise in this regard due to their ability to modulate enzyme activity and receptor binding. For instance, studies have demonstrated that benzimidazole derivatives can inhibit kinases, which are often overexpressed in cancer cells, thereby blocking tumor growth and proliferation.

The fluorine atoms in the molecule contribute to its metabolic stability and binding affinity, which are crucial factors for drug efficacy. Additionally, the bromo and chloro substituents provide handles for further chemical modifications, allowing researchers to fine-tune the properties of the compound. This flexibility has enabled the synthesis of a wide range of analogs with varying biological activities, facilitating high-throughput screening and lead optimization.

One of the most compelling aspects of 5-Bromo-2-chloro-7-difluoromethoxy-1H-benzimidazole is its potential application in developing antiviral agents. The benzimidazole scaffold has been identified as a key component in several antiviral drugs, including those targeting HIV and hepatitis C. Recent studies have highlighted the importance of halogenated benzimidazoles in inhibiting viral proteases and integrases, which are essential for viral replication. The unique structural features of 5-Bromo-2-chloro-7-difluoromethoxy-1H-benzimidazole make it a promising candidate for designing next-generation antiviral therapies.

The synthesis of 5-Bromo-2-chloro-7-difluoromethoxy-1H-benzimidazole involves multi-step organic reactions that require precise control over reaction conditions. The introduction of bromine and chlorine atoms at specific positions on the benzimidazole ring necessitates careful selection of reagents and catalysts to ensure high yield and purity. Advanced synthetic techniques, such as cross-coupling reactions and palladium catalysis, have been employed to achieve these transformations efficiently.

The pharmacokinetic properties of 5-Bromo-2-chloro-7-difluoromethoxy-1H-benzimidazole are also of great interest. Studies have shown that compounds with similar structural features exhibit favorable absorption, distribution, metabolism, and excretion (ADME) profiles. This makes them suitable for oral administration and potential clinical translation. Further investigation into the pharmacokinetics of this compound will provide valuable insights into optimizing dosing regimens and minimizing side effects.

In conclusion, 5-Bromo-2-chloro-7-difluoromethoxy-1H-benzimidazole (CAS No. 1803898-76-1) is a versatile intermediate with significant potential in pharmaceutical research. Its unique structural features make it an excellent candidate for developing novel therapeutic agents targeting various diseases. Ongoing research efforts are focused on exploring its applications in oncology, virology, and other therapeutic areas. As our understanding of its biological activities continues to grow, so too will its importance in drug discovery and development.

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